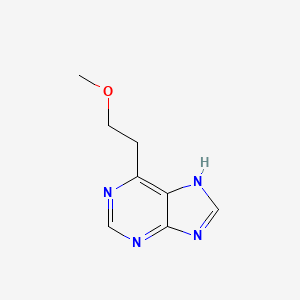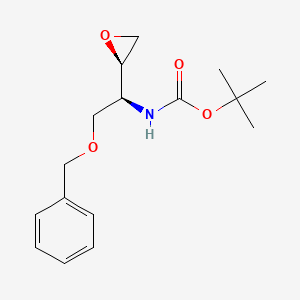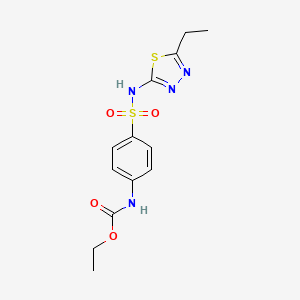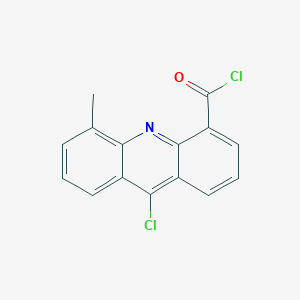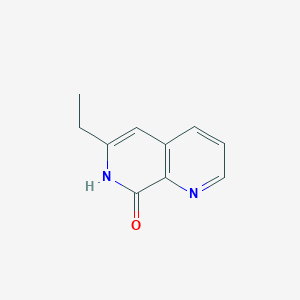![molecular formula C7H8N2O2 B3361551 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione CAS No. 92224-44-7](/img/structure/B3361551.png)
2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione
Vue d'ensemble
Description
“2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione” is a chemical compound that contains a total of 20 bonds, including 12 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 N hydrazine .
Molecular Structure Analysis
The molecular structure of “2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione” includes a five-membered ring, a six-membered ring, a nine-membered ring, and an N hydrazine .Physical And Chemical Properties Analysis
The IR spectrum of a similar compound, 6,7-dihydro-5H-cyclopenta[b]pyridine derivative, has a peak at 2218 cm^-1 (C≡N). Its 1H NMR spectrum has peaks at 1.86–2.15 ppm (4H, m, 2CH2), 2.75 ppm (4H, t, J = 7.5, 2CH2), 3.00 ppm (4H, t, J = 7.7, 2CH2), 3.67 ppm (4H, s, 2SCH2), and 7.38–7.54 ppm (10H, m, H Ph). Its 13C NMR spectrum has peaks at 22.6 ppm (2C), 29.8 ppm (2C), 30.3 ppm (2C), 35.3 ppm (2C), 103.7 ppm (2C), 116.1 ppm (2C), 128.7 ppm (2C), 129.1 ppm (4C), 129.9 ppm (4C), 132.2 ppm (2C), 135.1 ppm (2C), 149.7 ppm (2C), 160.8 ppm (2C), and 170.1 ppm (2C) .Applications De Recherche Scientifique
Biological Activities
Pyrrolopyrazine derivatives, which include the compound , have been found to exhibit a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . This makes the compound potentially useful in the development of new drugs and treatments for various diseases.
Drug Discovery Research
The structure of pyrrolopyrazine, which includes the compound , is an attractive scaffold for drug discovery research . This means that it could serve as a basis for the development of new drugs, with modifications to its structure potentially leading to compounds with improved efficacy or reduced side effects.
Dye-Sensitized Solar Cells
A compound with a similar structure, [1,2,5]thiadiazolo[3,4-d]pyridazine, has been used as an internal acceptor in the D-A-π-A organic sensitizers for dye-sensitized solar cells . While this is not the exact compound , it suggests that similar compounds could potentially have applications in the field of solar energy.
Corrosion Inhibition
While not the exact compound , similar compounds have been used as novel inhibitors for carbon steel corrosion . This suggests that the compound could potentially have applications in materials science, particularly in the protection of metals from corrosion.
Cancer Treatment
Compounds with similar structures have been disclosed as Bcl-xL protein inhibitors for use as pro-apoptotic agents for treating cancer . This suggests that the compound could potentially have applications in cancer treatment.
Antiproliferative Activity
Derivatives of similar compounds have been tested for antiproliferative activity against human tumor cell lines . This suggests that the compound could potentially have applications in cancer research and treatment.
Propriétés
IUPAC Name |
3,5,6,7-tetrahydro-2H-cyclopenta[d]pyridazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)7(11)9-8-6/h1-3H2,(H,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYKQJBXCNTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315818 | |
| Record name | 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92224-44-7 | |
| Record name | NSC297579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-9H-pyrido[3,4-b]indole](/img/structure/B3361473.png)
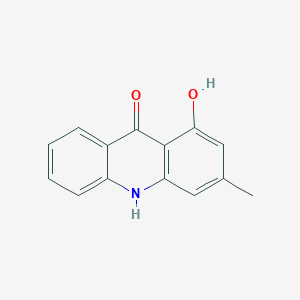


![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3361506.png)
